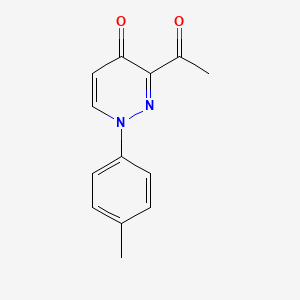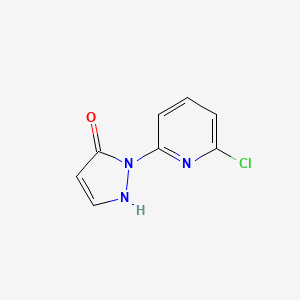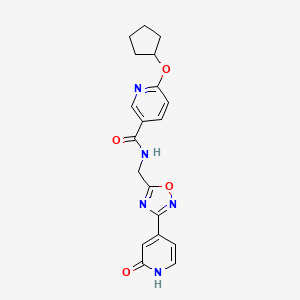
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one, also known as 4-methylpyridazinone-3-acetic acid, is a heterocyclic compound with a five-membered ring system. It is a versatile molecule that has various applications in the pharmaceutical, agrochemical, and dye industries. It is a valuable intermediate for the synthesis of various heterocyclic compounds and is used in the production of drugs, dyes, and other specialty chemicals.
Applications De Recherche Scientifique
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has a wide range of scientific research applications. It is a useful intermediate for the synthesis of various heterocyclic compounds and can be used in the production of drugs, dyes, and other specialty chemicals. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been used in the synthesis of various biologically active compounds such as antibiotics, antifungal agents, and anti-inflammatory agents. Furthermore, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been used in the synthesis of various polymers, surfactants, and catalysts.
Mécanisme D'action
The mechanism of action of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is not yet fully understood. However, it is believed to act as a proton donor, which can be used to activate other molecules. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid may act as an electron-withdrawing group, which can be used to enhance the reactivity of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid are not yet fully understood. However, it has been reported to have antifungal and anti-inflammatory properties. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been shown to have a protective effect against oxidative stress in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in laboratory experiments include its relatively low cost and ease of synthesis. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is a versatile molecule that can be used in the synthesis of various heterocyclic compounds. However, the use of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in laboratory experiments is limited by its potential toxicity and its lack of solubility in water.
Orientations Futures
The potential future directions for 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to optimize the synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid and to develop new synthetic methods for its production. Furthermore, further research is needed to explore the potential applications of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in the production of drugs, dyes, and other specialty chemicals.
Méthodes De Synthèse
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is synthesized via a two-step process. The first step involves the condensation of 4-methylphenol and ethyl acetoacetate to form a pyridazinone derivative. The second step involves the acylation of the pyridazinone derivative with acetic anhydride. The synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been well-documented in the literature and is a simple and efficient process.
Propriétés
IUPAC Name |
3-acetyl-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-5-11(6-4-9)15-8-7-12(17)13(14-15)10(2)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOHKAQMGUNLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)

![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)
![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)


![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)